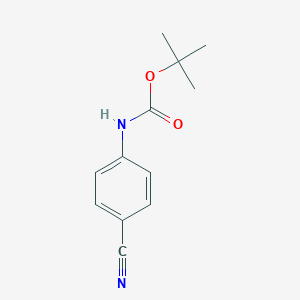

Tert-butyl 4-cyanophenylcarbamate

説明

Synthesis Analysis

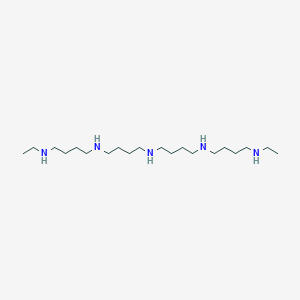

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate linkage itself. For instance, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was achieved from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation, with an overall yield of 54% . Another example is the enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate, which involved an iodolactamization as a key step . These studies highlight the complexity and the need for precise control over the reaction conditions to achieve the desired stereochemistry and functional group protection.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For example, the study of tert-butyl N-(thiophen-2yl)carbamate involved experimental and theoretical vibrational frequency analysis to determine the optimized geometric parameters and vibrational frequencies, which were in good agreement with experimental data . The molecular structure can significantly affect the physical and chemical properties of the compound, as well as its potential biological activity.

Chemical Reactions Analysis

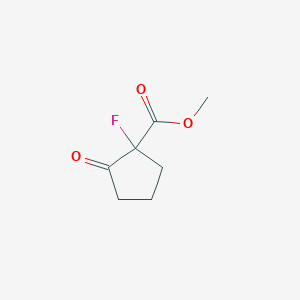

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate and were shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, lithiated tert-butyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . These reactions demonstrate the versatility of tert-butyl carbamate derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structures. For example, the title compound in one study, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, formed chains and layers in the crystal structure through hydrogen bonding, which could affect its solubility and stability . The solubility and thermal stability of polyamides derived from 4-tert-butylcatechol were also investigated, showing that these materials were noncrystalline, readily soluble in polar solvents, and had high glass transition temperatures10. These properties are crucial for the practical applications of these compounds in various fields.

科学的研究の応用

Building Blocks in Organic Synthesis

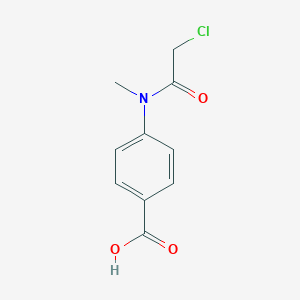

- Synthesis of N-(Boc) Nitrone Equivalents: Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to Tert-butyl 4-cyanophenylcarbamate, are synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, serving as valuable building blocks in organic synthesis (Guinchard et al., 2005).

Synthesis of Specific Compounds

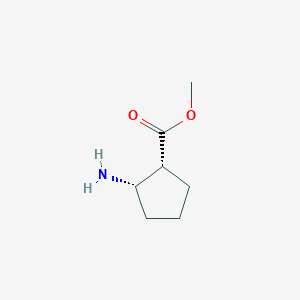

- Synthesis of Carbocyclic Analogues of 2′-Deoxyribonucleotides: The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to this compound, is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving essential for the synthesis of these vital biological compounds (Ober et al., 2004).

Deprotection Reactions

- Deprotection of Tert-Butyl Carbamates: Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers, offering good selectivity and preserving the stereochemical integrity of the substrates. This mild reaction condition is significant in various synthetic applications, including the synthesis of clarithromycin derivatives (Li et al., 2006).

Material Science and Sensory Materials

- Construction of Blue Emissive Nanofibers: Benzothizole-modified tert-butyl carbazole derivatives, closely related to this compound, have been used to construct strong blue emissive nanofibers. These nanofibers can serve as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration in nanofibers, highlighting their potential in sensory material development (Sun et al., 2015).

将来の方向性

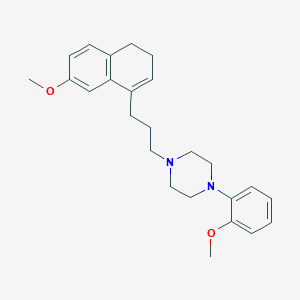

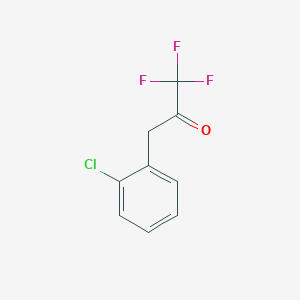

Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

作用機序

Target of Action

Tert-butyl 4-cyanophenylcarbamate is an organic compound It’s known that it can be used to synthesize various organic compounds, such as aromatic amines, nitriles, and amides .

Mode of Action

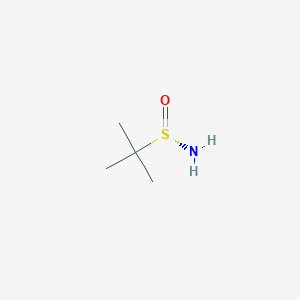

It’s known that it can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of edci and hobt as coupling reagent. Another method involves the synthesis from Di-tert-butyl dicarbonate and 4-Aminobenzonitrile.

Pharmacokinetics

It has a molecular weight of 218.252, a density of 1.12±0.1 g/cm3 (Predicted), a melting point of 118-123°C, and a boiling point of 302.0±25.0 °C (Predicted) . These properties could influence its bioavailability.

Result of Action

It’s known that it can be used to synthesize various organic compounds, which could have various effects depending on their specific properties and uses .

Action Environment

It’s known that it should be stored in a dry, cool place, away from fire sources and oxidizers . This suggests that certain environmental conditions could affect its stability.

特性

IUPAC Name |

tert-butyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIRTCVNDVQQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436027 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143090-18-0 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)